molecular formula C14H20O B8794712 2-Cyclohexyl-2-phenylethanol CAS No. 4442-83-5

2-Cyclohexyl-2-phenylethanol

Cat. No.: B8794712
CAS No.: 4442-83-5
M. Wt: 204.31 g/mol
InChI Key: OLPIQGGUMYMUNP-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-phenylethanol is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

4442-83-5

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-cyclohexyl-2-phenylethanol

InChI

InChI=1S/C14H20O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-15H,2,5-6,9-11H2

InChI Key

OLPIQGGUMYMUNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CO)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 500 mL round-bottomed flask equipped with condenser and N2 inlet were added 15 g (68.8 mmol) α-phenylcyclohexylacetic acid, 110 mL dry tetrahydrofuran, and 137 mL (275 mmol) of a 2M solution of borane-methyl sulfide in tetrahydrofuran. The solution was refluxed 60 hr, cooled, and evaporated. The residue was taken up carefully in 200 mL ethanol, treated with 2 g sodium carbonate, and refluxed 3 hr. The reaction was cooled, evaporated, taken up in ethyl acetate/water, separated, and the aqueous phase extracted with fresh ethyl acetate. The organic layers were combined, washed with brine, dried over sodium sulfate, and evaporated to an oil which solidified on standing. The yield was 12.27 g (87%).
Quantity
15 g
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reactant
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Synthesis routes and methods II

Procedure details

To a stirring solution of 2-cyclohexyl-2-phenyl-acetic acid methyl ester (2.2 g, 0.0094 mole) in THF (20 mL) was added 19 mL of a lithium aluminum hydride solution (1.0 M in THF) at 0° C. The reaction mixture was stirred overnight and 10% KOH (8 mL) was added. The mixture was filtered, and then washed with ether. Ether (60 mL) was added to the filtrate and the ethereal solution was washed with water (50 mL). The ether layer was dried over sodium sulfate, filtered, and concentrated to give 1.86 g (97% yield) of the title compound as an oil. 1H-NMR (400 MHz, CDCl3) δ 7.37-7.15 (m, 5H), 3.97 (t, 1H, J=6.0 Hz), 3.86 (t, 1H, J=9.0 Hz), 2.59 (q, 1H, J=4.0 Hz), 1.96-1.03 (m, 11H). The primary alcohol was used without further purification.
Quantity
2.2 g
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reactant
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19 mL
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20 mL
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8 mL
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Yield
97%

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